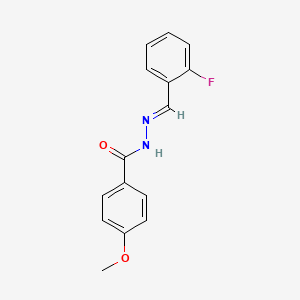

N'-(2-fluorobenzylidene)-4-methoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Introduction "N'-(2-fluorobenzylidene)-4-methoxybenzohydrazide" is a chemical compound that has been studied for its structure and properties. It belongs to a class of compounds known as hydrazides, which are often characterized by their interesting chemical and physical properties.

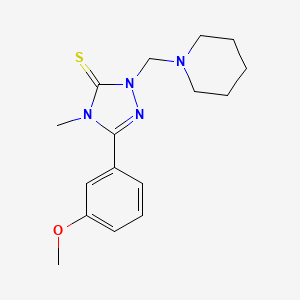

Synthesis Analysis The synthesis of similar compounds typically involves condensation reactions. For instance, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized from an acid-catalyzed reaction involving 4-methoxybenzaldehyde in ethanol under reflux (Alotaibi et al., 2018).

Molecular Structure Analysis The crystal structure of these compounds is often determined using X-ray diffraction techniques. For example, (E)-N’-(4-fluorobenzylidene)-3-methoxybenzohydrazides were found to crystallize in the monoclinic system, with specific unit-cell dimensions and intermolecular bonding characteristics (Anandalakshmi et al., 2020).

Chemical Reactions and Properties These compounds typically exhibit interesting reactivity due to the presence of hydrazide groups. The synthesis and structural elucidation of these compounds involve various spectroscopic techniques like IR, NMR, and mass spectroscopy. The exact chemical reactions would depend on the substituents and reaction conditions.

Physical Properties Analysis The physical properties of these compounds, such as their melting points and solubility, can vary depending on the specific structure and substituents. For example, certain hydrazide derivatives have been characterized for their crystal structures and melting points (Zhu et al., 2011).

Chemical Properties Analysis The chemical properties, like reactivity and stability, are influenced by the molecular structure. For instance, studies on similar compounds have shown that the presence of certain functional groups can lead to specific intermolecular interactions and stability in the crystalline form.

Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

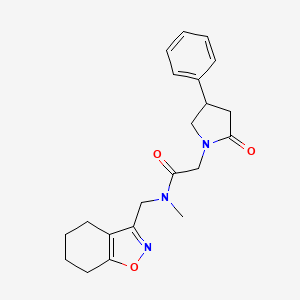

N'-(2-fluorobenzylidene)-4-methoxybenzohydrazide derivatives have been investigated for their potential as anti-Alzheimer's agents. In a study by Gupta et al. (2020), a series of N-benzylated derivatives were synthesized and evaluated against Alzheimer's disease. These compounds were designed based on the structure of donepezil, a major drug for Alzheimer's management, and showed promising results in both in-vivo and in-vitro evaluations (Gupta et al., 2020).

Antimicrobial Applications

Studies have explored the use of this compound derivatives as antimicrobial agents. For instance, research by He et al. (2018) synthesized new vanadium(V) complexes derived from such hydrazone compounds and evaluated their effectiveness against various bacteria and fungi, showing enhanced antibacterial activities due to the presence of fluoro groups in the ligands (He et al., 2018).

Crystal Structure Analysis

The crystal structure of similar compounds has been determined to understand their molecular configuration and stability. Anandalakshmi et al. (2020) characterized the crystal structure of a related compound, providing insights into its planar structure and intermolecular bonding, which is crucial for its biological activities (Anandalakshmi et al., 2020).

Antibacterial and Antifungal Properties

Several studies have focused on the antibacterial and antifungal properties of these compounds. Suzana et al. (2019) synthesized derivatives and demonstrated their efficacy against Gram-positive and Gram-negative bacteria. Their research highlights the potential of these compounds as new antibacterials in light of increasing resistance to existing antibiotics (Suzana et al., 2019).

Lipase and α-Glucosidase Inhibition

Bekircan et al. (2015) conducted a study focusing on the inhibition of lipase and α-glucosidase, two enzymes relevant in metabolic disorders. Compounds derived from this compound showed significant inhibition activity, suggesting their potential use in treating conditions like diabetes and obesity (Bekircan et al., 2015).

Propiedades

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O2/c1-20-13-8-6-11(7-9-13)15(19)18-17-10-12-4-2-3-5-14(12)16/h2-10H,1H3,(H,18,19)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYXBQFVKKUIOR-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)

![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)

![N-(3,4-difluorobenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5511508.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5511519.png)

![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)